molecular formula C8H10N2 B103649 3-Methyl-benzamidine CAS No. 18465-28-6

3-Methyl-benzamidine

Cat. No. B103649
CAS RN: 18465-28-6
M. Wt: 134.18 g/mol
InChI Key: XRCSYMVDLYGKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on benzamide derivatives, including 3-Methyl-benzamidine, has shown a variety of applications and properties. These compounds have been synthesized and characterized for their potential use in various fields such as pharmaceuticals, materials science, and chemical sensing.

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with some compounds exhibiting potent Class III antiarrhythmic activity . Another study investigated the synthesis of (Z)-N-[5-(3-Aryl)-[1, 2, 4]oxadiazolyl]-N-[(methylcarbamoyl)methyl]benzamidoximes through the reaction of 3-methylglycociamidine with primary nitroalkanes and acetyl chloride . Additionally, the synthesis method for 3-methylamino-1-benzyl alcohol was explored, starting from acetyl benzene through a Mannich reaction followed by reduction with KBH4 .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various techniques. X-ray single crystal diffraction was used to determine the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealing its crystallization in a triclinic system . Similarly, the structure of a pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was confirmed by X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings . The crystal structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and 3-acetoxy-2-methyl-N-(4-methylphenyl)benzamide were also determined, with the former crystallizing in the orthorhombic system and the latter in the triclinic system .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives has been explored in various studies. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and their colorimetric sensing of fluoride anions was investigated, showing a drastic color transition in response to fluoride anion due to a deprotonation-enhanced intramolecular charge transfer mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been characterized using different techniques. The antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging test, and its electronic properties, such as HOMO and LUMO energies, were calculated using DFT . The thermal decomposition of the pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on the polarizability and hyperpolarizability values . The supramolecular structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and its methyl derivative were found to be stabilized by intramolecular and intermolecular hydrogen bonds and C-H...π interactions .

Scientific Research Applications

Anticoagulant Efficiency

  • 3-Methyl-benzamidine derivatives have been found to be potent inhibitors of bovine factor Xa and thrombin, playing a significant role in anticoagulation in vitro (Stürzebecher et al., 1989).

Synthesis of Protected Benzamidines

  • A method for synthesizing protected benzamidines, including those with this compound, has been developed. This method features the use of guanidylation reagents and palladium-catalyzed cross-coupling, yielding fully protected benzamidines in good to excellent yield (Kusturin et al., 2002).

Cellular Recovery and ADP-Ribosylation

  • 3-Methyl-benzamide, a related compound, has been shown to inhibit ADP-ribosylation reactions, influencing the response of cells to DNA damage and affecting cell cycle progression in dividing cells (Jacobson et al., 1985).

Main Group and Coordination Chemistry

  • N-silylated benzamidines, which include this compound derivatives, are useful in main group chemistry for preparing various inorganic heterocycles and also in coordination chemistry for creating benzamidinato chelate complexes (Edelmann, 1994).

Inhibitors of Serine Proteinases

  • Benzamidine derivatives, including this compound, have been studied as inhibitors of serine proteinases like trypsin, plasmin, thrombin, and clotting Factor Xa, showing significant anti-F Xa activity (Stürzebecher et al., 1976).

Interaction with Trypsin Active Center

  • Studies on model compounds, including methyl-substituted benzamidinium, have provided insights into the binding properties of the hydrophobic binding site of the trypsin active center, relevant for designing compounds for labeling these sites (Mares-Guia, 1968).

Scintigraphic Detection of Melanoma Metastases

  • Radiolabeled benzamide, including derivatives of this compound, has shown promise in detecting melanoma metastases due to its ability to bind to specific structures in melanoma cells (Maffioli et al., 1994).

Reaction Scope with Amidines

  • This compound has been used in reactions with amidines to study the reactivity and produce pyrimidines, highlighting its utility in organic synthesis (Quiñones et al., 2021).

DNA Damage Repair and Poly(ADP-Ribose) Polymerase

  • Benzamidine and related compounds enhance unscheduled DNA synthesis in human lymphocytes after ultraviolet irradiation, suggesting a role in DNA repair mechanisms (Miwa et al., 1981).

Mechanism of Action

Target of Action

3-Methyl-benzamidine, a derivative of benzamidine, primarily targets several enzymes. These include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and Trypsin . These enzymes play crucial roles in various biological processes, including proteolysis, signal transduction, and blood clotting.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This interaction results in the modulation of the enzymes’ functions, leading to changes in the biochemical processes they regulate.

Pharmacokinetics

The related compound benzamidine is known to have certain pharmacokinetic properties . It’s important to note that the ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes it targets. By inhibiting these enzymes, it can modulate various biological processes, potentially leading to therapeutic effects. For instance, benzamidine derivatives have been found to exhibit antifungal activities .

Safety and Hazards

Safety data sheets suggest that “3-Methyl-benzamidine” should be handled with care. Personal protective equipment should be used and dust formation should be avoided . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .

properties

IUPAC Name

3-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCSYMVDLYGKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371621
Record name 3-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18465-28-6
Record name 3-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-benzamidine
Reactant of Route 2
Reactant of Route 2
3-Methyl-benzamidine
Reactant of Route 3
Reactant of Route 3
3-Methyl-benzamidine
Reactant of Route 4
Reactant of Route 4
3-Methyl-benzamidine
Reactant of Route 5
Reactant of Route 5
3-Methyl-benzamidine
Reactant of Route 6
3-Methyl-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.